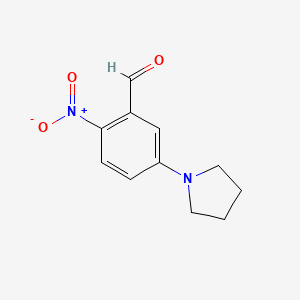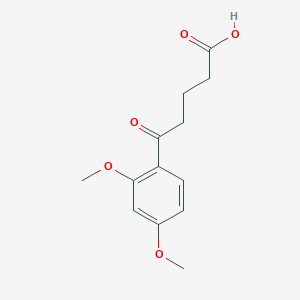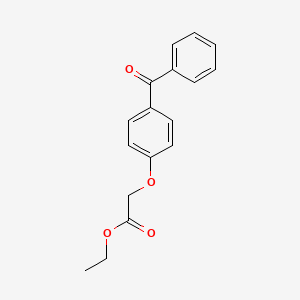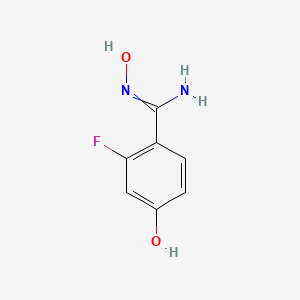
2-(3,4-Dimethylphenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenyl)azepane is a cyclic secondary amine compound with a seven-membered nitrogen-containing ring . It has a molecular formula of C14H21N and a molecular weight of 203.32 g/mol .
Synthesis Analysis
The synthesis of azepane-based compounds, including 2-(3,4-Dimethylphenyl)azepane, is a topic of significant interest in organic chemistry. The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylphenyl)azepane is characterized by a seven-membered nitrogen-containing ring. The compound has a molecular formula of C14H21N .Chemical Reactions Analysis
Azepane-based compounds, including 2-(3,4-Dimethylphenyl)azepane, are known for their synthetic relevance due to their different biological activities. The synthesis of the azepane ring involves various synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Physical And Chemical Properties Analysis
2-(3,4-Dimethylphenyl)azepane has a molecular formula of C14H21N and a molecular weight of 203.32 g/mol . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis: Catalysts and Intermediates
2-(3,4-Dimethylphenyl)azepane serves as a versatile intermediate in organic synthesis. Its structure is beneficial for constructing complex molecular frameworks through various synthetic routes. For instance, it can be used in Pd/LA-catalyzed decarboxylation reactions, which are pivotal for the synthesis of N-aryl azepane derivatives . These derivatives are crucial in the development of diverse synthetic chemistry applications, including the formal synthesis of pharmaceutically relevant compounds like Proheptazine .
Medicinal Chemistry: Analgesic Agents
In medicinal chemistry, 2-(3,4-Dimethylphenyl)azepane is recognized for its role in the synthesis of opioid analgesics. The compound has been linked to the production of Proheptazine, an opioid analgesic that exhibits effects such as analgesia, sedation, and nausea . This highlights its potential in the development of new pain management medications.
Biochemistry: Proteomics Research
In the field of biochemistry, particularly proteomics, 2-(3,4-Dimethylphenyl)azepane is utilized as a biochemical tool. It aids in the study of protein structures and functions, providing insights into protein interactions and dynamics . This compound’s role in proteomics underscores its importance in understanding biological processes at the molecular level.
Pharmaceutical Research: Drug Development
2-(3,4-Dimethylphenyl)azepane is instrumental in pharmaceutical research, where it is used to create libraries of compounds for drug screening. Its structural properties make it suitable for the development of novel drugs with unique pharmacological profiles. The compound’s application in drug discovery is crucial for identifying new therapeutic agents .
Industrial Applications: Chemical Manufacturing
In industrial settings, 2-(3,4-Dimethylphenyl)azepane is a valuable chemical for manufacturing processes. It can be used in the synthesis of other chemicals or as a starting material for the production of specialized compounds. Its availability and use in industrial applications demonstrate its significance in the chemical manufacturing sector .
Direcciones Futuras
Azepane-based compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity. New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVAARLNUFARJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCCN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405850 |
Source


|
| Record name | 2-(3,4-dimethylphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)azepane | |
CAS RN |
887361-07-1 |
Source


|
| Record name | 2-(3,4-dimethylphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)


![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)


![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)



